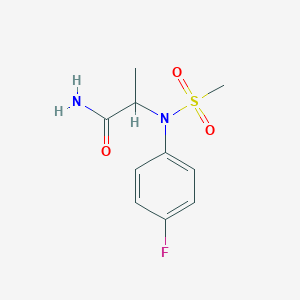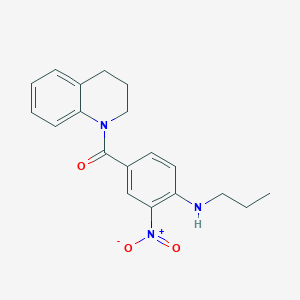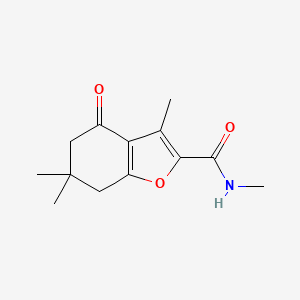![molecular formula C17H19ClN2O4S B4240169 N~1~-(2-chlorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B4240169.png)
N~1~-(2-chlorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide
Übersicht
Beschreibung
N~1~-(2-chlorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide, commonly known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This drug has been shown to have immunosuppressive effects, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. In
Wirkmechanismus
CP-690,550 works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines. JAK enzymes are activated by cytokines and phosphorylate signal transducers and activators of transcription (STAT) proteins, which then translocate to the nucleus and regulate gene expression. By inhibiting the activity of JAK enzymes, CP-690,550 can prevent the phosphorylation of STAT proteins and the subsequent regulation of gene expression. This leads to the reduction of cytokine production and the suppression of the immune response.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have immunosuppressive effects in vitro and in vivo. It can reduce the production of cytokines such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21, which play a crucial role in the pathogenesis of autoimmune diseases. CP-690,550 has also been shown to reduce the activity of T cells, B cells, and natural killer cells, which are involved in the immune response. In addition, CP-690,550 has been shown to reduce the production of antibodies and the proliferation of lymphocytes.
Vorteile Und Einschränkungen Für Laborexperimente
CP-690,550 has several advantages for lab experiments. It has a high degree of selectivity for JAK enzymes, which makes it a useful tool for studying the signaling pathways of cytokines. It has also been shown to have a long half-life and a low rate of metabolism, which allows for sustained inhibition of JAK enzymes. However, CP-690,550 has some limitations for lab experiments. It can have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of results. In addition, CP-690,550 can have toxic effects on cells and tissues at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
CP-690,550 has several potential future directions for research. One direction is to investigate its potential therapeutic applications in other autoimmune diseases such as psoriasis and inflammatory bowel disease. Another direction is to investigate its potential use in combination with other immunosuppressive drugs for the treatment of autoimmune diseases. Furthermore, research can be done to investigate the long-term safety and efficacy of CP-690,550 in clinical trials. Finally, research can be done to develop new JAK inhibitors with improved selectivity and efficacy for the treatment of autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has been shown to have immunosuppressive effects by inhibiting the activity of Janus kinase (JAK) enzymes, which are involved in the signaling pathways of cytokines such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21. By inhibiting the activity of JAK enzymes, CP-690,550 can reduce the production of these cytokines, which play a crucial role in the pathogenesis of autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-[(4-methoxy-3-methylphenyl)sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-11-10-13(8-9-16(11)24-3)25(22,23)20-12(2)17(21)19-15-7-5-4-6-14(15)18/h4-10,12,20H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMUFFJCGJECGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C(=O)NC2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorophenyl)-2-(4-methoxy-3-methylbenzenesulfonamido)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B4240107.png)
![1-[(4-methoxyphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4240115.png)
![N,N-diethyl-2-[(8-fluoro-5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]ethanamine](/img/structure/B4240120.png)
![N-(2-{4-[2-(4-bromophenoxy)acetyl]-1-piperazinyl}ethyl)isonicotinamide](/img/structure/B4240126.png)
![(2-methoxyethyl){3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}amine hydrochloride](/img/structure/B4240139.png)
![1'-allyl-7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4240147.png)
![ethyl {4-[(cyclohexylamino)sulfonyl]phenyl}carbamate](/img/structure/B4240153.png)

![methyl 2-{[(3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4240168.png)
![[2-(4-bromophenoxy)ethyl][4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B4240175.png)
![N-[3-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4240181.png)

